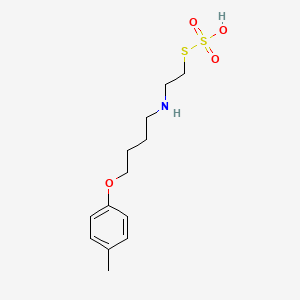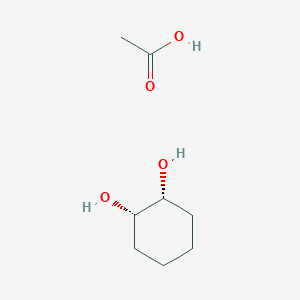
Acetic acid--(1R,2S)-cyclohexane-1,2-diol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetoxy-cyclohexan-2-ol is an organic compound that belongs to the class of cyclohexanols It is characterized by the presence of an acetoxy group (-OCOCH₃) attached to the second carbon of the cyclohexane ring, and a hydroxyl group (-OH) attached to the first carbon
準備方法
Synthetic Routes and Reaction Conditions: 1-Acetoxy-cyclohexan-2-ol can be synthesized through the esterification of cyclohexan-2-ol with acetic anhydride. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions include:
Temperature: Room temperature to 60°C
Solvent: Often carried out in an organic solvent like dichloromethane
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Industrial Production Methods: In an industrial setting, the production of 1-acetoxy-cyclohexan-2-ol may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 1-Acetoxy-cyclohexan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The acetoxy group can be reduced to yield cyclohexan-2-ol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products Formed:
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexan-2-ol.
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
科学的研究の応用
1-Acetoxy-cyclohexan-2-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1-acetoxy-cyclohexan-2-ol involves its interaction with various molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and cyclohexan-2-ol, which can then participate in further biochemical reactions. The hydroxyl group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity.
類似化合物との比較
Cyclohexanol: Similar structure but lacks the acetoxy group.
Cyclohexanone: An oxidized form of cyclohexanol.
Cyclohexyl acetate: Similar ester but with the acetoxy group attached to the cyclohexane ring.
Uniqueness: 1-Acetoxy-cyclohexan-2-ol is unique due to the presence of both the hydroxyl and acetoxy groups, which confer distinct chemical reactivity and potential applications. Its dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
特性
CAS番号 |
13858-62-3 |
|---|---|
分子式 |
C8H16O4 |
分子量 |
176.21 g/mol |
IUPAC名 |
acetic acid;(1R,2S)-cyclohexane-1,2-diol |
InChI |
InChI=1S/C6H12O2.C2H4O2/c7-5-3-1-2-4-6(5)8;1-2(3)4/h5-8H,1-4H2;1H3,(H,3,4)/t5-,6+; |
InChIキー |
JACZZXXVLCNVCX-KNCHESJLSA-N |
異性体SMILES |
CC(=O)O.C1CC[C@@H]([C@@H](C1)O)O |
正規SMILES |
CC(=O)O.C1CCC(C(C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



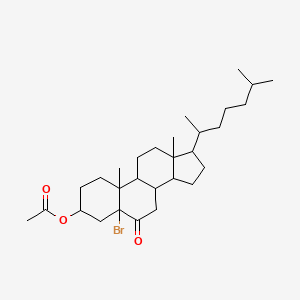


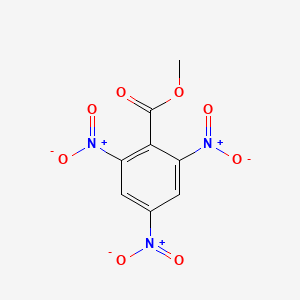
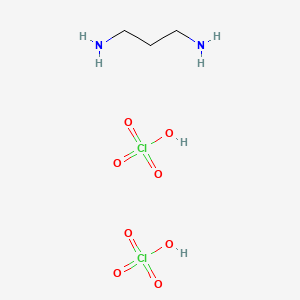
![Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate](/img/structure/B14711723.png)
![[2-(phenyliminomethyl)phenyl] N-methylcarbamate](/img/structure/B14711726.png)

